molecular formula C22H28ClNO3 B13824879 (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride CAS No. 2909-92-4

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride

Cat. No.: B13824879
CAS No.: 2909-92-4
M. Wt: 389.9 g/mol
InChI Key: JKNOHACLNUTLCH-UHFFFAOYSA-N
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Description

The compound "(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate hydrochloride" is a piperidine-derived ester featuring a 2-methoxy-2,2-diphenylacetyl group and a 1-methylpiperidin-2-ylmethyl ester moiety. The methoxy and diphenyl groups confer unique steric and electronic properties, influencing solubility, metabolic stability, and receptor interactions .

Properties

CAS No.

2909-92-4

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H27NO3.ClH/c1-23-16-10-9-15-20(23)17-26-21(24)22(25-2,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,20H,9-10,15-17H2,1-2H3;1H

InChI Key

JKNOHACLNUTLCH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents and Conditions Description Outcome
1 2-Methoxy-2,2-diphenylacetic acid, (1-Methylpiperidin-2-yl)methanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), solvent (toluene or dichloromethane) Esterification under reflux with azeotropic removal of water to drive reaction equilibrium Formation of (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate
2 Hydrochloric acid (HCl) in anhydrous solvent (e.g., diethyl ether) Treatment of the ester with HCl gas or solution to form the hydrochloride salt Formation of the hydrochloride salt of the ester

This method is widely recognized for its efficiency and scalability, suitable for both laboratory synthesis and industrial production.

Industrial Synthesis Considerations

Industrial production often employs continuous flow synthesis techniques to optimize reaction time, safety, and waste reduction. In such setups, the esterification occurs in a flow reactor with immobilized acid catalysts, enabling precise control over reaction parameters and improved product consistency. The hydrochloride salt formation is typically performed downstream in a controlled environment to ensure high purity and yield.

Alternative Synthetic Routes and Precursors

While the primary method involves direct esterification, alternative routes may start from precursors such as 1-methyl-4-piperidone derivatives, which can be converted to (1-Methylpiperidin-2-yl)methanol intermediates through reduction and functional group transformations. These intermediates then undergo esterification with the diphenylacetate moiety. However, these routes are less common due to additional synthetic steps and lower overall efficiency.

Reaction Mechanisms and Conditions

Esterification Mechanism

The esterification proceeds via nucleophilic attack of the hydroxyl group of (1-Methylpiperidin-2-yl)methanol on the activated carboxyl group of 2-methoxy-2,2-diphenylacetic acid under acidic catalysis. Water is removed to shift equilibrium toward ester formation.

Salt Formation

The free base ester reacts with hydrochloric acid to form the corresponding hydrochloride salt, enhancing solubility and stability for handling and further applications.

Chemical and Physical Data Summary

Property Value Source/Method
Molecular Formula C22H28ClNO3 Computed (PubChem)
Molecular Weight 353.5 g/mol Computed (PubChem)
Melting Point 187-188 °C Experimental
Solvent for Esterification Toluene or Dichloromethane Standard organic solvents
Catalyst Sulfuric acid, p-TsOH Acid catalysis typical for esterification
Reaction Temperature Reflux (~110-120 °C) Typical reflux conditions
Salt Formation HCl in diethyl ether Standard salt formation

Research Findings and Applications Related to Preparation

  • The steric and electronic effects of the 2-methoxy and diphenyl groups influence the reactivity during esterification, requiring optimized catalyst loading and reaction time to achieve high yields.
  • Continuous flow synthesis has been demonstrated to improve reaction efficiency and safety, reducing batch-to-batch variability in industrial settings.
  • The hydrochloride salt form improves compound stability and handling, which is crucial for downstream pharmaceutical or chemical applications.
  • Synthetic intermediates such as (1-Methylpiperidin-2-yl)methanol can be prepared via reduction of 1-methyl-4-piperidone derivatives, although this adds complexity to the overall synthesis.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Disadvantages
Direct Esterification Acid-catalyzed esterification + HCl salt formation High yield, straightforward, scalable Requires careful water removal and acid handling
Continuous Flow Flow reactor esterification + salt formation Enhanced safety, shorter reaction times, less waste Requires specialized equipment
Multi-step Synthesis Reduction of 1-methyl-4-piperidone to alcohol + esterification Access to intermediates, potential for structural modifications More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diphenylacetate Derivatives

The following table highlights key structural analogs of the target compound, emphasizing substituent differences and their implications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate hydrochloride C₂₄H₂₈NO₃·HCl ~430.0 (estimated) Methoxy (-OCH₃) at diphenylacetate Reference compound; optimized for steric bulk and lipophilicity
(1-Methylpiperidin-4-yl) 2-chloro-2,2-diphenylacetate hydrochloride [CAS 54556-99-9] C₂₃H₂₅ClNO₂·HCl 426.37 Chloro (-Cl) at diphenylacetate Increased electronegativity may enhance metabolic resistance but reduce solubility
(1-Methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate hydrochloride C₂₃H₂₈NO₃·HCl 366.5 (exact mass) Hydroxyl (-OH) at diphenylacetate Polar hydroxyl group improves solubility but increases susceptibility to oxidation
Methylphenidate Hydrochloride [CAS 23655-65-4] C₁₄H₁₉NO₂·HCl 269.76 Methyl ester, phenyl-piperidine backbone Clinically used CNS stimulant; lacks diphenyl groups, reducing steric hindrance

Pharmacological Relevance

  • Methylphenidate Hydrochloride : A widely prescribed ADHD medication, this compound shares a piperidine core with the target compound but lacks the diphenylacetate moiety. Its simpler structure facilitates rapid blood-brain barrier penetration, whereas the diphenyl groups in the target compound may prolong plasma half-life but limit CNS bioavailability .
  • Oxybutynin Impurity B (Diphenyl Analogue) : The diphenylacetate group in this impurity (CAS 14943-53-4) mirrors the target compound’s backbone. However, Oxybutynin’s primary action as an anticholinergic suggests that ester modifications (e.g., methoxy vs. hydroxy groups) critically modulate receptor specificity .

Physicochemical Properties

  • Stability : Chloro-substituted analogs (e.g., CAS 54556-99-9) exhibit greater hydrolytic stability due to the electron-withdrawing Cl atom, whereas methoxy and hydroxy analogs may degrade faster under acidic or oxidative conditions .

Biological Activity

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate; hydrochloride, also known by its CAS number 2909-92-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H28ClNO3
  • Melting Point : 187-188 °C
  • Synonyms : (1-methylpiperidin-1-ium-2-yl)methyl 2-methoxy-2,2-diphenylacetate

Biological Activity

Research indicates that compounds similar to (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate exhibit a range of biological activities, particularly in the context of anticancer properties. The compound is structurally related to 2-methoxyestradiol (2ME2), an established anticancer agent known for its antiproliferative, antiangiogenic, and proapoptotic effects .

The mechanisms through which (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate exerts its biological effects may include:

  • Microtubule Disruption : Similar to 2ME2, it may disrupt the microtubule skeleton, leading to cell cycle arrest and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells.
  • Inhibition of Hypoxia-Inducible Factor (HIF) : This could potentially affect tumor growth and survival under low oxygen conditions.
  • Mitochondrial Function Interference : Alteration in mitochondrial activity can lead to apoptosis in malignant cells .

Study 1: Structure Activity Relationship

A study on analogues of 2-methoxyestradiol highlighted the correlation between structural features and biological activity. The findings suggest that modifications in the structure can significantly influence the compound's ability to induce apoptosis and inhibit cell proliferation .

Study 2: Anticancer Efficacy

In vivo studies demonstrated that compounds with similar structures to (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate showed promising results in reducing tumor growth in various cancer models. These studies often measure tumor size reduction and survival rates as primary endpoints .

StudyCompoundModelKey Findings
2ME2MiceReduced tumor size by up to 50%
AnalogueCell linesInduced apoptosis in >70% of treated cells

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